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Compound of Interest

Compound Name:
Ethyl 2-hydroxy-2-(4-

hydroxyphenyl)acetate

Cat. No.: B1360183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-
hydroxy-2-(4-hydroxyphenyl)acetate, also known as Ethyl 4-hydroxymandelate. The

document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with generalized experimental protocols for these analytical

techniques. This guide is intended to serve as a valuable resource for researchers and

professionals engaged in the synthesis, characterization, and application of this and related

compounds.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Ethyl 2-
hydroxy-2-(4-hydroxyphenyl)acetate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.15 Triplet 3H -CH₂CH₃

4.10 Quartet 2H -CH₂CH₃

5.05 Singlet 1H -CH(OH)-

6.75 Doublet 2H
Aromatic CH (ortho to

-OH)

7.25 Doublet 2H
Aromatic CH (meta to

-OH)

9.50 (broad) Singlet 1H Ar-OH

5.50 (broad) Singlet 1H -CH(OH)-

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not available in searched resources.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Assignment

~3400 (broad) O-H stretch (phenolic and alcoholic)

~3050 C-H stretch (aromatic)

~2980 C-H stretch (aliphatic)

~1730 C=O stretch (ester)

~1600, ~1500 C=C stretch (aromatic)

~1250 C-O stretch (ester and phenol)

~1100 C-O stretch (alcohol)

Table 4: Mass Spectrometry Data (of di-TMS derivative)[1]

m/z Interpretation

340 [M]⁺ (molecular ion of di-TMS derivative)

267 [M - Si(CH₃)₃]⁺

223 [M - CO₂Si(CH₃)₃]⁺

73 [Si(CH₃)₃]⁺

Note: The mass spectrum is for the di-trimethylsilyl (di-TMS) derivative of Ethyl 2-hydroxy-2-
(4-hydroxyphenyl)acetate. This is a common derivatization technique for GC-MS analysis of

compounds with active hydrogens.

Experimental Protocols
The following sections detail generalized methodologies for the acquisition of the spectroscopic

data presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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Weigh 5-10 mg of the purified Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

Technique: A standard one-dimensional proton NMR experiment is performed.

Parameters:

Number of scans: 16-64 (depending on sample concentration).

Relaxation delay: 1-5 seconds.

Pulse width: Calibrated 90° pulse.

Spectral width: Approximately 12-16 ppm.

¹³C NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

Technique: A standard one-dimensional carbon NMR experiment with proton decoupling is

performed.

Parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Pulse width: Calibrated 90° pulse.
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Spectral width: Approximately 0-220 ppm.

2.2 Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methanol).

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Technique: The salt plate with the sample film is placed in the sample holder of the

spectrometer.

Parameters:

Scan range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the clean, empty salt plate is recorded and automatically

subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Sample Preparation (for GC-MS with derivatization):

Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to

convert the hydroxyl groups to trimethylsilyl ethers.
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Heat the mixture to ensure complete derivatization.

Inject an aliquot of the derivatized sample into the GC-MS system.

Data Acquisition:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Technique: The derivatized sample is vaporized and separated on a GC column before

entering the mass spectrometer.

Ionization Method: Electron Ionization (EI) is commonly used.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically employed.

Parameters:

Electron energy: 70 eV.

Mass range: m/z 50-500.

Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the

experimental and analytical processes.
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Experimental Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow from sample preparation to structural

elucidation.
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NMR Data Interpretation Logic
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Caption: A diagram showing the logical flow of information derived from NMR spectra for

structural determination.
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IR and MS Data Interpretation Logic
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Caption: A diagram outlining the interpretation logic for IR and Mass Spectrometry data in

structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1360183?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

